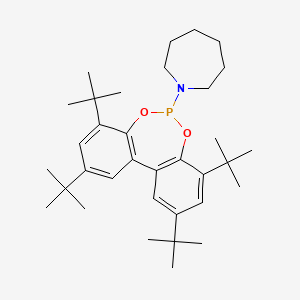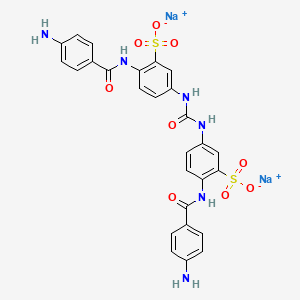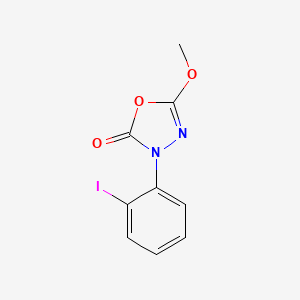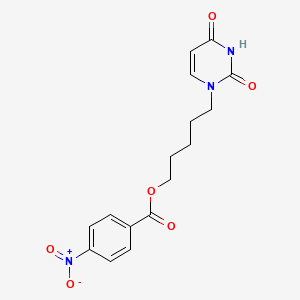
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate” is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as urea or thiourea, the pyrimidine ring can be constructed through cyclization reactions.
Attachment of the Pentyl Chain: The pentyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Esterification with 4-Nitrobenzoic Acid: The final step involves esterification of the pyrimidine derivative with 4-nitrobenzoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.
Substitution: The pyrimidine ring and the ester linkage can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
Oxidation Products: Nitroso derivatives, hydroxylamine derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyrimidine and ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. The nitrobenzoate moiety may also contribute to biological activity, making this compound a candidate for drug discovery and development.
Medicine
Medicinally, compounds with pyrimidine and nitrobenzoate groups have been investigated for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its potential chemical reactivity and stability.
Wirkmechanismus
The mechanism of action of “5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate” would depend on its specific biological target. Generally, pyrimidine derivatives can interact with nucleic acids or proteins, affecting cellular processes. The nitrobenzoate group may also play a role in redox reactions within cells, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl benzoate
- 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-methylbenzoate
- 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-chlorobenzoate
Uniqueness
The presence of the nitro group in “5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate” distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it unique in its class.
Eigenschaften
CAS-Nummer |
4337-23-9 |
|---|---|
Molekularformel |
C16H17N3O6 |
Molekulargewicht |
347.32 g/mol |
IUPAC-Name |
5-(2,4-dioxopyrimidin-1-yl)pentyl 4-nitrobenzoate |
InChI |
InChI=1S/C16H17N3O6/c20-14-8-10-18(16(22)17-14)9-2-1-3-11-25-15(21)12-4-6-13(7-5-12)19(23)24/h4-8,10H,1-3,9,11H2,(H,17,20,22) |
InChI-Schlüssel |
SHDBEKXBKNFOPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OCCCCCN2C=CC(=O)NC2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


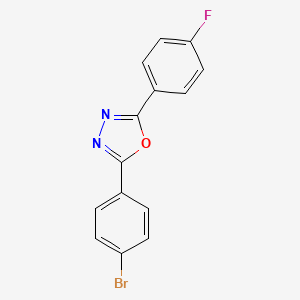

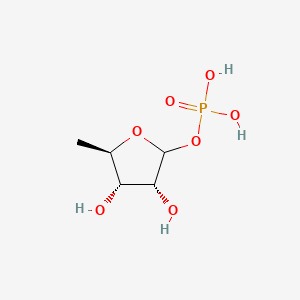

![5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12907029.png)
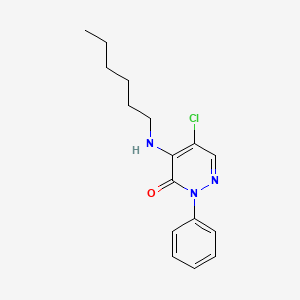
![3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12907046.png)
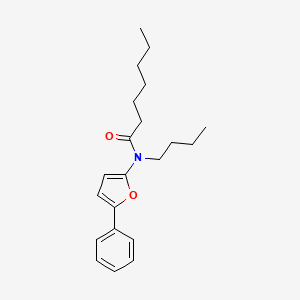
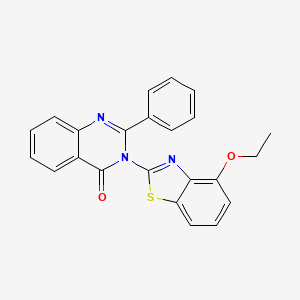
![4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile](/img/structure/B12907063.png)
